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Compound of Interest

2,2-Dimethylcyclopentane-1-
Compound Name:
sulfonamide

Cat. No.: B13646307

Get Quote

Executive Summary

2,2-Dimethylcyclopentane-1-sulfonamide is a sterically hindered, aliphatic primary

sulfonamide. In modern drug development, aliphatic sulfonamides are increasingly utilized as
bioisosteres for carboxylic acids and amides to tune the lipophilicity, metabolic stability, and
hydrogen-bonding potential of active pharmaceutical ingredients (APIs). This technical guide
provides an in-depth analysis of the structural informatics (SMILES and InChlKey derivation),
physicochemical properties, and field-proven synthetic protocols for this specific compound.

Structural Informatics: SMILES and InChlKey
Derivation

Accurate molecular representation is the foundation of cheminformatics and computational
drug discovery. The structural identifiers for 2,2-dimethylcyclopentane-1-sulfonamide are
generated through deterministic algorithms that ensure universal consistency.
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Canonical SMILES Generation

The Simplified Molecular-Input Line-Entry System (SMILES) translates the 3D molecular
topology into a 1D string. Using the canonicalization algorithm, the molecular graph is
traversed using a depth-first search governed by a modified Morgan algorithm .

« SMILES String:CC1(C)CCCC1S(=0)(=O)N

 Algorithmic Logic: The algorithm identifies the 5-membered cyclopentane ring and assigns
ring closure digit 1. The traversal begins at the gem-dimethyl group (CC1(C)), proceeds
through the aliphatic backbone (CCCC1), and terminates at the primary sulfonamide
functional group (S(=0)(=O)N).

IUPAC InChl and InChiKey

While SMILES can vary between software packages, the International Chemical Identifier
(InChl) provides a strictly unique, normalized representation managed by the .

« Standard InChl:InChl=1S/C7H15N0O2S/c1-7(2)4-3-5-6(7)11(8,9)10/h6H,3-5H2,1-2H3,
(H2,8,9,10)

o Causality of Layers: The /c layer defines connectivity, correctly mapping the quaternary
carbon 7 to the two methyl groups (1 and 2) and the ring structure. The /h layer explicitly
defines the hydrogen counts, confirming the fully saturated nature of the aliphatic ring and
the primary amine (H2,8,9,10).

o InChlKey: To facilitate database querying, the InChl string is hashed using the SHA-256
algorithm into a 27-character InChliKey.

o Block 1 (14 characters): Encodes the molecular skeleton (connectivity).

o Block 2 (10 characters): Encodes stereochemistry and isotopic data. The presence of an F
indicates a Standard InChl.

o Block 3 (1 character): Encodes the protonation state (N for neutral).

Table 1: Quantitative Structural Data & Identifiers
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Property | Identifier Value Validation Method / Source
Molecular Formula C7H1sNO2S Elemental Analysis / MS
Molecular Weight 177.26 g/mol Mass Spectrometry

Canonical SMILES CC1(C)CCCC1S(=0)(=O)N RDKit v2024.03

Standard InChl INChI=1S/C7H15NO2S/... InChl Software v1.06
Hydrogen Bond Donors 1 (NHz group) Topological Analysis

Hydrogen Bond Acceptors 2 (SO:z oxygen atoms) Topological Analysis

Chemical Properties & Reactivity Profile

The reactivity of 2,2-dimethylcyclopentane-1-sulfonamide is heavily dictated by its three-
dimensional conformation. The gem-dimethyl group at the C2 position creates a significant
steric shield around the adjacent C1 carbon and its attached sulfonyl group.

Causality in Experimental Design: When synthesizing this compound from its corresponding
sulfonyl chloride, the steric bulk at C2 increases the activation energy required for nucleophilic
attack by ammonia. Consequently, standard room-temperature aqueous amination protocols
often result in competitive hydrolysis (yielding the sulfonic acid) rather than the desired
sulfonamide. To counteract this, experiments must utilize anhydrous ammonia in polar aprotic
solvents (e.g., THF) or employ modern radical-mediated pathways.

Synthetic Workflows & Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that are "self-
validating"—meaning the system includes built-in quality control checkpoints to confirm
success before proceeding.

Protocol A: Classical Amination of Sulfonyl Chloride

This method relies on the nucleophilic acyl substitution of 2,2-dimethylcyclopentane-1-sulfonyl
chloride .
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Preparation: Dissolve 10.0 mmol of 2,2-dimethylcyclopentane-1-sulfonyl chloride in 20 mL of
anhydrous Tetrahydrofuran (THF).

o Causality: Anhydrous THF prevents the competitive hydrolysis of the sterically hindered
sulfonyl chloride, which would otherwise form an unreactive sulfonic acid dead-end.

Nucleophilic Attack: Cool the reaction vessel to 0 °C. Bubble anhydrous NHs gas through the
solution for 30 minutes, or add 5.0 equivalents of a 0.5 M solution of NHs in dioxane.

Self-Validation (In-Process Control): Because this aliphatic compound lacks a strong UV
chromophore, standard UV-HPLC is ineffective. Action: Withdraw a 10 pL aliquot, dilute in
methanol, and analyze via HPLC equipped with a Charged Aerosol Detector (CAD) or
Evaporative Light Scattering Detector (ELSD). Monitor for the disappearance of the starting
material peak.

Isolation: Once conversion is >95%, concentrate the mixture under reduced pressure.
Partition the residue between Ethyl Acetate and 1M HCI (to remove excess ammonia). Wash
the organic layer with brine, dry over MgSOa, and evaporate.

Final Validation: Analyze the purified solid via *H NMR (CDClIs). The appearance of a broad
singlet integrating to 2H at ~4.5-5.0 ppm (exchangeable with D20) confirms the successful
installation of the primary sulfonamide (-SOz2NH2).

Protocol B: One-Pot Decarboxylative Halosulfonylation
(Modern Approach)

To avoid handling unstable sulfonyl chlorides, the MacMillan group developed a
photoredox/copper-catalyzed protocol converting stable carboxylic acids directly to
sulfonamides .

» Reaction Setup: Combine 2,2-dimethylcyclopentane-1-carboxylic acid (1.0 eq), a Cu(ll)
catalyst, and DABSO (SOz2 surrogate) in a photoreactor.

o Radical Generation: Irradiate with blue LEDs. The Ligand-to-Metal Charge Transfer (LMCT)
induces decarboxylation, generating a primary alkyl radical at C1, which is rapidly trapped by
SOa.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13646307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Chlorination & Amination:N-chlorosuccinimide (NCS) is added to generate the sulfonyl
chloride in situ, followed immediately by an amine source (NHs) to yield the final sulfonamide

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the modern decarboxylative
halosulfonylation pathway, highlighting the intermediate transitions from the stable carboxylic

acid to the final sulfonamide.
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Caption: Copper-catalyzed decarboxylative halosulfonylation workflow for sulfonamide
synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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